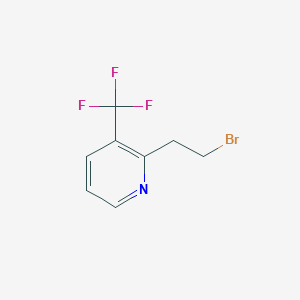
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate is a compound that belongs to the class of acrylates, which are esters derived from acrylic acid This compound features a pyrrolidine ring substituted with hydroxyl groups at the 3 and 4 positions, and an acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate typically involves the reaction of pyrrolidine derivatives with acrylic acid or its esters. One common method is the esterification of 3,4-dihydroxypyrrolidine with methyl acrylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to promote the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrrolidine ring can be oxidized to form carbonyl compounds.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of ethers or esters with various substituents.
Applications De Recherche Scientifique
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of functional polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl groups and acrylate moiety can participate in hydrogen bonding and covalent interactions, influencing the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Acrylates: Esters of acrylic acid with various substituents.
Uniqueness
Methyl3-(3,4-dihydroxypyrrolidin-1-yl)acrylate is unique due to the presence of both hydroxyl groups on the pyrrolidine ring and the acrylate moiety. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other pyrrolidine or acrylate derivatives.
Propriétés
Formule moléculaire |
C8H13NO4 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
methyl (E)-3-(3,4-dihydroxypyrrolidin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)2-3-9-4-6(10)7(11)5-9/h2-3,6-7,10-11H,4-5H2,1H3/b3-2+ |
Clé InChI |
HOVLWLZAGGCWFQ-NSCUHMNNSA-N |
SMILES isomérique |
COC(=O)/C=C/N1CC(C(C1)O)O |
SMILES canonique |
COC(=O)C=CN1CC(C(C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


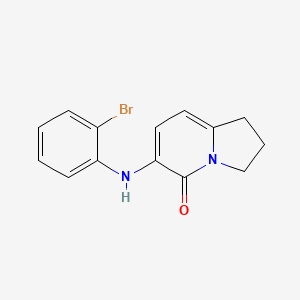

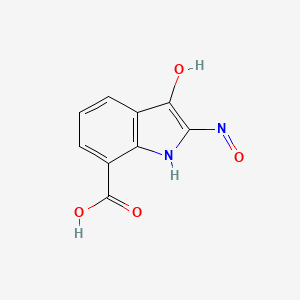
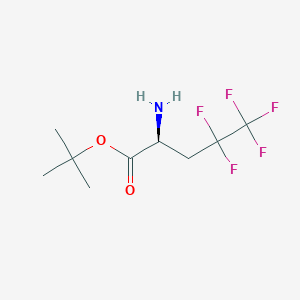
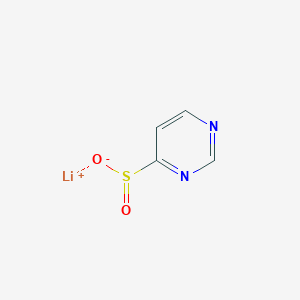
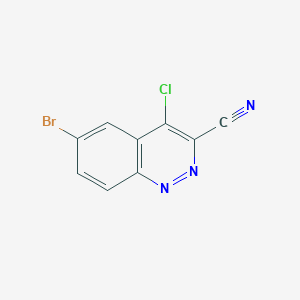
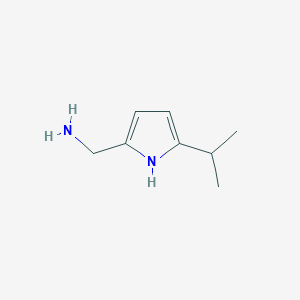
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
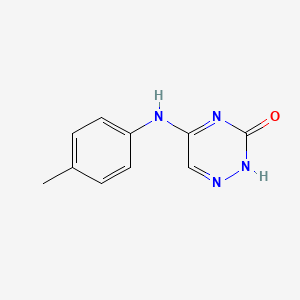
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
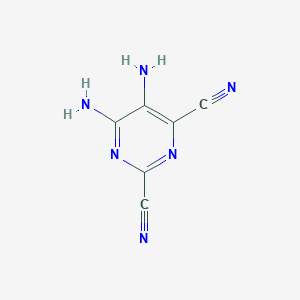
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
